4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide
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Overview
Description
4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide is a compound of interest in various scientific research areas. This synthetic organic compound showcases a unique chemical structure, positioning it as a noteworthy subject for synthetic methods, reaction analysis, and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic preparation of 4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide typically involves multi-step synthesis processes:
Initial Synthesis: : Starting from 4-fluorobenzoyl chloride, a nucleophilic substitution reaction with a suitable amino group containing the thieno[3,2-c]thiazin scaffold is conducted.
Cyclization: : This step involves cyclization with reagents and catalysts that facilitate the formation of the thieno[3,2-c]thiazin ring structure under controlled conditions.
Industrial Production Methods: Scaling up these reactions for industrial production requires optimization of the reaction conditions and the use of catalytic agents to ensure high yield and purity. This might include using different solvents or protective groups to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation, leading to the formation of various oxidized derivatives, which are useful for further functionalization.
Reduction: : Reductive reactions could convert certain functional groups, providing alternative chemical species with unique properties.
Substitution: : Nucleophilic and electrophilic substitution reactions are feasible, given the presence of the fluoro group and the amide linkage.
Oxidation: : Reagents like potassium permanganate or osmium tetroxide under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: : Nucleophiles like amines or thiols, and electrophiles like alkyl halides under varied solvent conditions.
From oxidation : Formation of carbonyl compounds or carboxylic acids.
From reduction : Formation of amino derivatives or hydrocarbon structures.
From substitution : Various substituted benzamides or thieno derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules, influencing reaction pathways and yields due to its reactive centers.
Biology: In biological research, derivatives of this compound might exhibit significant bioactivity, such as enzyme inhibition or receptor modulation, making it a potential candidate for drug discovery.
Medicine: In medicinal chemistry, its analogs might serve as lead compounds for the development of pharmaceuticals targeting specific diseases or conditions.
Industry: In the chemical industry, it could be used as a precursor for the synthesis of materials with desirable properties, such as dyes or polymers.
Mechanism of Action
4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide exerts its effects through interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and influencing biological pathways. These interactions often involve hydrogen bonding, van der Waals forces, or covalent modifications.
Comparison with Similar Compounds
Similar Compounds:
4-Fluorobenzamide: : Differing by the absence of the thieno[3,2-c]thiazin ring.
N-Benzoylthiourea: : Featuring a different sulfur-containing heterocyclic structure.
Thienothiazine Derivatives: : Compounds sharing the thieno[3,2-c]thiazin core but with different substituents.
Uniqueness: The presence of the fluoro group and the specific positioning of the thieno[3,2-c]thiazin ring system endow it with unique chemical and biological properties, distinguishing it from other related compounds.
Properties
IUPAC Name |
4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3S2/c1-18-12-6-7-22-13(12)11(8-23(18,20)21)16-17-14(19)9-2-4-10(15)5-3-9/h2-7H,8H2,1H3,(H,17,19)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGZONQMMRTGCL-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NNC(=O)C3=CC=C(C=C3)F)CS1(=O)=O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(/C(=N/NC(=O)C3=CC=C(C=C3)F)/CS1(=O)=O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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